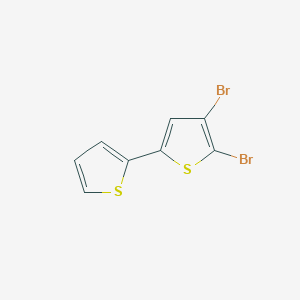

4,5-Dibromo-2,2'-bithiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-5-thiophen-2-ylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2S2/c9-5-4-7(12-8(5)10)6-2-1-3-11-6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYDSYAKOPIQWJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=C(S2)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 4,5 Dibromo 2,2 Bithiophene

Pathways for Carbon-Carbon Bond Formation

The carbon-bromine bonds in 4,5-Dibromo-2,2'-bithiophene serve as versatile handles for the construction of new carbon-carbon bonds, primarily through palladium-catalyzed cross-coupling reactions. These methods are fundamental in synthesizing more complex oligomeric and polymeric materials based on the bithiophene scaffold.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For brominated thiophenes, this reaction is highly efficient for creating biaryl or vinyl-substituted systems. nih.govnih.gov The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org While specific studies on the 4,5-dibromo isomer are not extensively detailed, its structural analog, 5,5'-Dibromo-2,2'-bithiophene (B15582), is a key intermediate for Suzuki coupling reactions to synthesize semiconducting polymers and small molecules for organic electronics. ossila.com The reaction conditions typically involve a palladium catalyst like Pd(PPh₃)₄, a base such as K₃PO₄ or K₂CO₃, and a solvent system like dioxane/water. wikipedia.orgnih.gov

Stille Coupling: The Stille coupling reaction provides another robust pathway for C-C bond formation by reacting the organohalide with an organotin compound (organostannane) catalyzed by palladium. organic-chemistry.orgwikipedia.org A significant advantage of Stille coupling is the stability of organostannane reagents to air and moisture. wikipedia.orglibretexts.org The catalytic cycle is similar to the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org 5,5'-Dibromo-2,2'-bithiophene is frequently used in Stille reactions to build conjugated polymers. ossila.com The reaction is versatile, with few limitations on the organic groups that can be coupled. organic-chemistry.org Typical catalysts include Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine (B1218219) ligand, and the reaction is often carried out in a non-polar solvent like toluene. rsc.org

Heck Reaction: The Mizoroki-Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of C-C bond formation, particularly for vinylation of aryl halides. drugfuture.com The mechanism involves oxidative addition of the aryl bromide to palladium, insertion of the alkene into the Pd-C bond, followed by β-hydride elimination to release the product. wikipedia.org The Heck reaction works best with alkenes that have electron-withdrawing groups. rug.nl While less common for building long conjugated systems compared to Suzuki or Stille couplings, it is a valuable tool for introducing specific vinylic functionalities. mdpi.com

Table 1: Comparison of C-C Bond Formation Pathways

| Reaction | Coupling Partner | Catalyst (Typical) | Base (Typical) | Key Features |

| Suzuki Coupling | Organoboron (e.g., Boronic Acid) | Pd(PPh₃)₄ | K₃PO₄, K₂CO₃ | Non-toxic boron byproducts; wide functional group tolerance. wikipedia.orgnih.gov |

| Stille Coupling | Organotin (Organostannane) | Pd(PPh₃)₄, Pd₂(dba)₃/ligand | Not always required | Air and moisture stable reagents; high toxicity of tin compounds. organic-chemistry.orgwikipedia.orglibretexts.org |

| Heck Reaction | Alkene | Pd(OAc)₂ | Triethylamine, K₂CO₃ | Forms substituted alkenes; excellent stereoselectivity. wikipedia.orgorganic-chemistry.org |

Electrophilic Substitution Patterns

The bithiophene system is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. However, the two bromine atoms on this compound act as deactivating, ortho-para directing groups. Due to the substitution pattern, the most likely positions for further electrophilic attack would be the remaining vacant α-positions (C5') and β-positions (C3, C3', C4') of the bithiophene core. Bromination of 2,2'-bithiophene (B32781) with N-bromosuccinimide (NBS) typically occurs at the α-positions (C5 and C5') first, followed by the remaining α-positions if available. researchgate.net Nitration of 3,3'-dialkyl-2,2'-bithiophenes occurs at the active 5,5' positions. researchgate.net For this compound, the existing bromine atoms would deactivate the ring system towards electrophilic attack, making harsh reaction conditions necessary for further substitution. The precise regioselectivity would be a complex interplay between the directing effects of the sulfur atoms and the deactivating bromine substituents.

Nucleophilic Aromatic Substitution Potential

Nucleophilic aromatic substitution (SNA) on electron-rich aromatic systems like thiophene (B33073) is generally disfavored unless the ring is activated by potent electron-withdrawing groups. Since bromine is not a strong activating group for SNA, this compound is not expected to be highly reactive towards common nucleophiles under standard conditions. This pathway is generally not a primary route for the functionalization of this compound.

Lithium-Induced Ring Opening Reactions

A significant and synthetically useful reaction pathway for brominated thiophenes involves lithium-halogen exchange followed by potential ring-opening. This process provides access to highly functionalized, acyclic structures.

The first step is a metal-halogen exchange, a rapid and often quantitative reaction where an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), exchanges its lithium atom for a halogen on the aromatic ring. wikipedia.orgharvard.edu This exchange is kinetically controlled and typically proceeds fastest for iodides, followed by bromides and then chlorides. wikipedia.orgprinceton.edu For this compound, treatment with an alkyllithium reagent at low temperatures (e.g., -78 °C) would generate a lithiated bithiophene intermediate. rsc.orgnih.gov

The resulting thienyllithium species can be trapped with various electrophiles to create substituted bithiophenes. However, under certain conditions, particularly upon warming, these lithiated intermediates can undergo ring-opening. rsc.org This tandem reaction involves the cleavage of a carbon-sulfur bond within the thiophene ring, driven by the formation of a more stable, delocalized anionic species. researchgate.net The potential for lithium-induced ring opening has been demonstrated for related substituted bithiophenes, offering a novel method for synthesizing polyfunctionalized enediynes or other unique acyclic compounds. researchgate.netrsc.org

Table 2: Reactivity of Bromine Atoms in this compound

| Reagent Type | Primary Reaction | Intermediate | Potential Products |

| Palladium(0) / Coupling Partner | Cross-Coupling | Organopalladium species | Substituted bithiophenes, polymers. |

| Electrophile (e.g., Br⁺, NO₂⁺) | Electrophilic Substitution | Sigma complex | Further halogenated or nitrated bithiophenes. |

| Organolithium Reagent (e.g., n-BuLi) | Lithium-Halogen Exchange | Lithiated bithiophene | Substituted bithiophenes (via trapping) or ring-opened products. wikipedia.orgrsc.org |

Photocatalytic Activity in Organic Transformations

The application of organic molecules as photocatalysts has gained significant traction as a sustainable method for driving chemical reactions with visible light. ijsrch.comrsc.org Conjugated systems, such as bithiophenes, possess the necessary electronic properties to absorb light and participate in electron transfer processes.

Visible-light photoredox catalysis is a powerful tool for C-H bond functionalization, allowing for the direct conversion of C-H bonds into C-C or C-heteroatom bonds under mild conditions. ijsrch.com The process typically involves a photocatalyst that, upon light absorption, reaches an excited state capable of oxidizing or reducing a substrate to generate a reactive radical intermediate. This radical can then engage in the desired bond-forming reaction. While this compound itself has not been explicitly reported as a photocatalyst, its core structure is a component of larger systems used in optoelectronics, indicating relevant photophysical properties. ossila.com The development of metal-free organophotocatalysts for C-H functionalization is an active area of research, and bithiophene derivatives are potential candidates for such applications. rsc.org

Fluorescence quenching experiments are a key mechanistic tool used to determine whether a photoexcited catalyst interacts with a substrate via an oxidative or reductive quenching cycle. In a typical study, the emission intensity of the photocatalyst is measured in the presence of varying concentrations of a potential quencher (e.g., an electron donor or acceptor). A decrease in fluorescence intensity, which can be analyzed using a Stern-Volmer plot, indicates that an electron transfer event is occurring between the excited photocatalyst and the quencher. ijsrch.com Such studies would be essential to elucidate the potential photocatalytic mechanism of this compound, determining its excited-state redox potentials and identifying which substrates it could activate upon irradiation.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict various molecular properties. However, specific DFT studies on 4,5-Dibromo-2,2'-bithiophene were not identified.

Molecular Geometry Optimization and Conformational Analysis

Information regarding the optimized molecular geometry and conformational analysis of this compound, as determined by DFT calculations, is not available in the reviewed literature. Such studies would typically reveal the most stable three-dimensional arrangement of the atoms and the rotational barriers between the two thiophene (B33073) rings.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not documented. This type of analysis is crucial for understanding the electronic properties and reactivity of a molecule.

Calculation of Energy Gaps and Chemical Activity Metrics

There is no available data on the calculated HOMO-LUMO energy gap or other chemical activity metrics (such as chemical potential, hardness, and electrophilicity) for this compound derived from DFT studies.

Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption)

Predictions of the UV-Vis absorption spectra for this compound using DFT methods have not been reported. These predictions would provide insight into the electronic transitions and the wavelengths at which the molecule absorbs light.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying the excited states of molecules. However, no TD-DFT studies specifically investigating the excited state properties of this compound were found.

Analysis of Binding Energy, Fragmentation Energy, and Ionization Potentials

There is a lack of reported data concerning the binding energy, fragmentation energy, and ionization potentials of this compound from computational studies. These values are important for understanding the stability and behavior of the molecule under various conditions.

Theoretical Prediction of Redox Potentials

The redox potential of a molecule is a fundamental property that quantifies its tendency to accept or donate electrons. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to predict these potentials for organic molecules. nih.govmdpi.com The prediction of redox potentials is critical for applications such as organic electronics and battery materials. rowansci.comnih.gov

For thiophene-based oligomers, the redox potential is highly sensitive to substitutions on the thiophene rings. sdu.dkresearchgate.net The introduction of electron-withdrawing or electron-donating groups can significantly alter the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are directly related to the oxidation and reduction potentials, respectively.

Computational approaches to predict redox potentials often involve calculating the energies of the molecule in its neutral and oxidized/reduced states. A common method involves establishing a linear correlation between the calculated HOMO or LUMO energies and the experimentally measured redox potentials. mdpi.com For instance, a study on quinone derivatives found a strong correlation between the calculated HOMO energy and experimental redox values. mdpi.com While specific theoretical predictions for the redox potential of this compound are not extensively documented in dedicated studies, the principles are well-established. The bromine atoms at the 4 and 5 positions, being electron-withdrawing, are expected to lower the HOMO energy level compared to unsubstituted 2,2'-bithiophene (B32781), making it more difficult to oxidize and thus increasing its oxidation potential. Conversely, the LUMO energy would also be lowered, facilitating reduction.

The accuracy of these predictions depends on the chosen computational method, basis set, and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). nih.gov For complex systems, more advanced methods may be required to achieve high accuracy. nih.govmdpi.com

Spectroscopic and Structural Elucidation Techniques

Electrochemical Characterization using Cyclic Voltammetry (CV)

No detailed research findings or data tables for the electrochemical characterization of 4,5-Dibromo-2,2'-bithiophene using cyclic voltammetry were found in the available literature.

Polymerization and Oligomerization Studies

Copolymerization Strategies Utilizing Dibromo-2,2'-bithiophene Isomers as Monomers

Formation of Wide Band Gap Conjugated Polymers (e.g., F8T2)

The formation of the widely studied wide band gap polymer poly(9,9-dioctylfluorene-alt-bithiophene), commonly known as F8T2, is a prime example of copolymerization involving a dibromo-2,2'-bithiophene monomer. However, the key monomer used for this synthesis is 5,5'-Dibromo-2,2'-bithiophene (B15582) . ossila.com This monomer is copolymerized with 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) via Suzuki coupling to produce F8T2. ossila.com This polymer is utilized in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com No literature was found detailing the synthesis of F8T2 or analogous wide band gap polymers using 4,5-Dibromo-2,2'-bithiophene.

Synthesis of Polythiophene-Based Donor-Acceptor Systems

The synthesis of donor-acceptor (D-A) copolymers is a crucial strategy for tuning the electronic properties of materials for organic electronics. In these systems, electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer backbone. While bithiophene units are commonly employed as donors, studies detailing the use of this compound in this context are absent from the search results. Research in this area often utilizes other building blocks, such as benzo[1,2-b:4,5-b′]dithiophene (BDT) donors copolymerized with various acceptor units. rsc.orguwaterloo.canycu.edu.twnih.gov Bithiophene-based D-A compounds have also been synthesized where the 2,2'-bithiophene (B32781) fragment acts as the donor part of the molecule. mdpi.com

Synthesis of Defined Oligothiophenes with Specific Functionalization

Oligothiophenes are well-defined, shorter-chain analogues of polythiophenes that are critical for fundamental studies and specific electronic applications. Their synthesis relies on various cross-coupling methods like Suzuki, Stille, and Kumada reactions. semanticscholar.org Starting materials often include functionalized bromothiophenes and dibromobithiophenes. For instance, 5,5'-dihalo-2,2'-bithiophene is a common precursor for creating longer, well-defined oligomers. semanticscholar.org Another important intermediate for synthesizing functionalized oligothiophenes is 3,3',5,5'-Tetrabromo-2,2'-bithiophene . nih.gov There are no specific examples in the retrieved literature of this compound being used for the targeted synthesis of defined oligothiophenes.

Influence of Monomer Structure on Polymer Molecular Weight and Polydispersity

The structure of the monomer is a critical factor that influences the molecular weight and polydispersity of the resulting polymer. Factors such as the reactivity of the coupling sites and steric hindrance play significant roles. For instance, the use of 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene provides enhanced solubility due to the hexyl groups, which can facilitate the polymerization process and affect the final polymer properties. ossila.com The asymmetric and potentially sterically hindered nature of this compound would be expected to impact polymerization kinetics and the achievable molecular weight, but specific studies quantifying this effect are not available.

Main-Chain Polyrotaxane Synthesis and Characterization

Polyrotaxanes are supramolecular structures where polymer chains are threaded through macrocyclic rings. This architecture can "insulate" the conjugated backbone, leading to unique photophysical properties. The synthesis of main-chain polyrotaxanes based on fluorene (B118485) and bithiophene copolymers has been successfully demonstrated using 5,5'-Dibromo-2,2'-bithiophene . researchgate.netchalcogen.ro In these studies, the dibromobithiophene monomer is first threaded into a macrocycle, such as a modified cyclodextrin, before being subjected to a Suzuki coupling reaction with a fluorene-based comonomer. researchgate.netchalcogen.ro

Encapsulation Effects on Photophysical Properties

The encapsulation of the poly(fluorene-alt-bithiophene) backbone within macrocycles has profound effects on its photophysical properties. Research on polyrotaxanes synthesized from 5,5'-Dibromo-2,2'-bithiophene shows that threading leads to a blue shift in both the absorption and fluorescence spectra. researchgate.netchalcogen.ro This hypsochromic shift is attributed to a sterically driven increase in the twist angle between adjacent monomer units on the polymer chain, which reduces conjugation length. chalcogen.ro Encapsulation can also lead to sharper emission spectra, improved solubility, and better film-forming characteristics compared to the non-rotaxane analogue. researchgate.netchalcogen.ro

The table below summarizes the optical properties of a polyrotaxane and its non-rotaxane counterpart synthesized using 5,5'-Dibromo-2,2'-bithiophene .

| Property | Non-Rotaxane Polymer | Polyrotaxane |

| Absorption Max (Film) | 495 nm | 496 nm |

| Emission Max (Film) | 553 nm | 524 nm |

| Optical Band Gap (Film) | ~2.32 eV | ~2.29 eV |

Data compiled from studies on polymers made with 5,5'-Dibromo-2,2'-bithiophene. chalcogen.ro

Impact on Morphological Characteristics

A comprehensive review of scientific literature reveals a notable absence of specific research findings on the impact of this compound on the morphological characteristics of resulting polymers and oligomers. Studies involving the polymerization of dibromo-2,2'-bithiophene isomers and their subsequent morphological analysis have predominantly focused on other constitutional isomers, such as 3,3'-dibromo-2,2'-bithiophene (B32780) and 5,5'-dibromo-2,2'-bithiophene.

Techniques such as Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM), and X-ray Diffraction (XRD) are standard methods used to characterize the solid-state morphology of conjugated polymers, providing crucial data on film topography, phase separation, crystallinity, and molecular packing. However, no published studies applying these techniques to polymers synthesized specifically from this compound could be identified.

Consequently, there is no available data to populate tables regarding parameters such as surface roughness, domain size, degree of crystallinity, or π-π stacking distances for polymers derived from this specific monomer. The influence that the particular substitution pattern of this compound might have on polymer backbone conformation, intermolecular interactions, and thin-film self-assembly remains an uninvestigated area in the field of polymer science.

Functional Materials Applications

Organic Light-Emitting Diode (OLED) Components

While direct use of 4,5-dibromo-2,2'-bithiophene in OLEDs is not extensively documented, its isomer, 5,5'-dibromo-2,2'-bithiophene (B15582), is a key building block for synthesizing polymers used in OLED technology. For instance, it can be copolymerized to create wide band gap conjugated polymers that are utilized as yellow emitters or as polymer donors in OLED devices. This highlights the potential of dibromo-bithiophene derivatives in the development of new materials for light-emitting applications.

Organic Field-Effect Transistor (OFET) Active Layers

In the realm of organic field-effect transistors, derivatives of dibromo-2,2'-bithiophene are instrumental. For example, a p-channel semiconductor synthesized from 5,5'-dibromo-2,2'-bithiophene has demonstrated significant charge carrier mobility and a high on/off ratio in OFET devices. These transistors also exhibit excellent stability in various environmental conditions, including aqueous environments. This suggests that polymers derived from this compound could potentially be developed for use as active layers in high-performance OFETs.

Organic Photovoltaic (OPV) Devices and Organic Solar Cells (OSCs)

The development of efficient organic photovoltaic devices and solar cells relies heavily on the design of novel polymer donors. Dibromo-bithiophene derivatives are frequently used as monomers to create these polymers. For instance, copolymers incorporating a benzo[1,2-b:4,5-b']dithiophene unit with bithiophene have been synthesized and tested in bulk-heterojunction solar cells, demonstrating their potential as donor materials. The structural variations offered by different isomers, such as this compound, could lead to polymers with tailored electronic properties for improved solar cell performance.

Development of High-Performance Photodetectors

Polymers synthesized from dibromo-2,2'-bithiophene derivatives have shown promise in the fabrication of high-performance photodetectors. Nanocomposite thin films containing a polymer derived from 5,5'-dibromo-2,2'-bithiophene and zinc oxide nanoparticles have been used as active layers in photodetectors. These devices have exhibited high external quantum efficiency and specific detectivity with low dark current, underscoring the potential of this class of materials for light-sensing applications.

Chemical and Biological Sensing Platforms

The unique electronic properties of polymers derived from dibromo-2,2'-bithiophene make them suitable for chemical and biological sensing applications. The stability of these materials, particularly in aqueous solutions, is a significant advantage for creating robust sensors.

Organic Thin-Film Transistor (OTFT) Sensors for Aqueous Analytes

Organic thin-film transistors based on semiconductors derived from 5,5'-dibromo-2,2'-bithiophene have been successfully employed as sensors for a variety of analytes in aqueous solutions. The long alkyl side chains in these polymers promote molecular packing and enhance water stability, enabling the detection of substances like trinitrobenzene, methylphosphonic acid, cysteine, and glucose at concentrations as low as parts per billion (ppb). This demonstrates the potential for developing sensitive and selective OTFT-based sensors using polymers synthesized from this compound.

Precursors for Supramolecular Architectures and Macrocycles

Beyond polymer synthesis, dibromo-bithiophene compounds serve as versatile precursors for creating complex supramolecular architectures and macrocycles. The bromine atoms provide reactive sites for various coupling reactions, such as Suzuki and Stille couplings, which are essential for building larger, well-defined molecular structures. This capability allows for the design and synthesis of novel materials with specific shapes and functionalities for a range of applications in materials science and nanotechnology.

Organic Photocatalysts in Synthetic Chemistry

The application of organic molecules as photocatalysts in synthetic chemistry has garnered significant interest as a sustainable and powerful approach to initiate a wide array of chemical transformations. These metal-free catalysts can absorb visible light and convert it into chemical energy to drive reactions, often under mild conditions. Bithiophene derivatives, a class of sulfur-containing heterocyclic compounds, have been explored for their potential in photoredox catalysis due to their tunable electronic properties and strong absorption in the visible spectrum.

However, a comprehensive review of the scientific literature reveals a notable absence of studies specifically detailing the use of This compound as a primary organic photocatalyst in synthetic chemistry. While research has been conducted on other isomers, such as 4,4'-dibromo-2,2'-bithiophene and 5,5'-dibromo-2,2'-bithiophene, primarily in the context of materials science and organic electronics, their direct application as photocatalysts in synthetic reactions is not a prominent area of investigation.

Furthermore, studies into the photocatalytic activity of substituted bithiophenes have often focused on derivatives where the bithiophene core is functionalized to enhance its photoredox properties. These modifications can include the introduction of electron-donating or electron-withdrawing groups to tune the redox potentials and absorption characteristics of the molecule. In some cases, brominated bithiophenes serve as precursors or building blocks for the synthesis of more complex photocatalytically active molecules. For instance, derivatives of 5,5'-dibromo-2,2'-bithiophene have been utilized as starting materials for the creation of novel organic photocatalysts.

Despite the exploration of the broader class of bithiophene compounds in photocatalysis, specific and detailed research findings on the photocatalytic applications of this compound in synthetic organic chemistry, including reaction conditions, substrates, and product yields, are not currently available in published literature. Therefore, the data table below reflects this lack of specific research findings for the target compound.

Interactive Data Table: Photocatalytic Activity of this compound

| Reaction Type | Substrate(s) | Product(s) | Yield (%) | Reaction Conditions | Light Source |

| No data available | No data available | No data available | No data available | No data available | No data available |

Intermolecular Interactions and Supramolecular Chemistry

Hydrogen Bonding Trends in Bithiophene Derivatives

Hydrogen bonding is a powerful tool in crystal engineering, enabling the formation of robust and predictable supramolecular structures. In the realm of bithiophene derivatives, research has often focused on molecules functionalized with groups capable of forming strong hydrogen bonds, such as pyridyl and carboxylic acid moieties.

A study on 5,5'-di(pyridin-3-yl)-2,2'-bithiophene and 5,5'-di(pyridin-4-yl)-2,2'-bithiophene (B3320890) demonstrated successful cocrystallization with various coformers, driven by hydrogen bonding. The formation of heteromeric synthons, where the target molecule and the coformer interact via hydrogen bonds, was a key factor in the assembly of these cocrystals. For instance, the interaction between a carboxylic acid coformer and the nitrogen atom of the pyridyl group is a common and reliable hydrogen bonding motif.

While 4,5-Dibromo-2,2'-bithiophene itself lacks traditional hydrogen bond donors and acceptors, the principles of hydrogen bonding become relevant when considering its potential to be functionalized with such groups. The electronic properties of the dibrominated bithiophene core would undoubtedly influence the strength and geometry of any introduced hydrogen bonding interactions.

Cocrystallization Approaches for Modifying Solid-State Packing

Cocrystallization has emerged as a strategic approach to tune the physical and chemical properties of organic solids. By combining a target molecule with a carefully selected coformer, it is possible to create new crystalline forms with altered characteristics such as solubility, stability, and electronic properties.

The successful cocrystallization of dipyridyl-bithiophene derivatives with a series of benzoic acid coformers highlights the potential of this strategy. ossila.com In this work, solvent-assisted grinding was employed to screen for cocrystal formation. ossila.com The resulting cocrystals exhibited modified crystal packing arrangements compared to the parent compounds. ossila.com This approach allows for the systematic modification of intermolecular distances and π-π stacking interactions, which are critical for charge transport in organic semiconductor applications. ossila.com

For a molecule like this compound, cocrystallization could be a viable method to introduce specific intermolecular interactions and control its solid-state architecture. The selection of coformers would be crucial and could be guided by the potential for halogen bonding between the bromine atoms of the bithiophene and Lewis basic sites on the coformer.

Influence of Coformer Identity on Solution and Solid-State Properties

The choice of coformer in a cocrystallization experiment has a profound impact on the properties of the resulting solid form. Different coformers can lead to distinct crystal packing motifs, which in turn affect the bulk properties of the material.

In the study of dipyridyl-bithiophene cocrystals, it was observed that the identity of the benzoic acid coformer influenced the solid-state properties. ossila.com For example, the introduction of substituents on the coformer molecule could lead to additional intermolecular interactions, further directing the crystal packing. ossila.com Spectroscopic analysis, such as infrared and NMR spectroscopy, revealed shifts in characteristic peaks upon cocrystal formation, indicating the presence of intermolecular interactions between the bithiophene derivative and the coformer in the solid state. ossila.com

Furthermore, thermal analysis techniques like thermogravimetric analysis (TGA) showed that the thermal stability of the cocrystals differed from that of the individual components, with coformer addition often leading to lower onset temperatures for mass loss. ossila.com This demonstrates that the coformer can significantly alter the thermal behavior of the parent compound. While specific data for this compound is not available, these findings underscore the principle that coformer selection is a critical parameter for tuning the properties of bithiophene-based materials.

Below is a hypothetical interactive data table illustrating the kind of data that would be generated from cocrystallization studies of a bithiophene derivative with various coformers, based on the trends observed in related compounds.

| Bithiophene Derivative | Coformer | Melting Point (°C) | Crystal System | Key Intermolecular Interaction |

| 5,5'-di(pyridin-4-yl)-2,2'-bithiophene | Benzoic Acid | 185 | Monoclinic | O-H···N (Hydrogen Bond) |

| 5,5'-di(pyridin-4-yl)-2,2'-bithiophene | 4-Hydroxybenzoic Acid | 210 | Orthorhombic | O-H···N, O-H···O (Hydrogen Bonds) |

| 5,5'-di(pyridin-4-yl)-2,2'-bithiophene | 4-Nitrobenzoic Acid | 198 | Triclinic | O-H···N (Hydrogen Bond), π-π Stacking |

Future Research Directions and Emerging Areas

Exploration of Novel Substitution Patterns for Tailored Properties

A primary focus of future research lies in the exploration of new substitution patterns to fine-tune the optoelectronic properties of 4,5-dibromo-2,2'-bithiophene derivatives. The bromine atoms serve as versatile handles for introducing a wide array of functional groups through cross-coupling reactions like Suzuki and Stille couplings. ossila.comatomfair.com The strategic placement and chemical nature of these substituents can profoundly influence the material's characteristics, including its solubility, molecular packing, and charge transport capabilities. ossila.comossila.com

For instance, attaching long alkyl chains can enhance solubility, which is crucial for solution-based processing of organic electronic devices. ossila.com Conversely, introducing electron-donating or electron-withdrawing groups can modulate the HOMO/LUMO energy levels, thereby altering the material's band gap and absorption spectrum. This is critical for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). ossila.comchemimpex.com

Research is moving towards synthesizing complex architectures, including oligomers and polymers, where the bithiophene unit is a core component. ossila.comossila.com The development of novel synthetic strategies to create precisely defined structures, such as block copolymers, is an active area of investigation. ossila.com These efforts aim to create materials with highly tailored properties for specific functions, from efficient charge transport in organic field-effect transistors (OFETs) to specific sensing capabilities in chemical and biological sensors. ossila.com

Table 1: Influence of Substitution on Bithiophene Properties

| Substituent Type | Effect on Properties | Potential Application |

|---|---|---|

| Long Alkyl Chains | Increased solubility, influences molecular packing | Solution-processed OFETs, OPVs |

| Electron-Donating Groups | Raises HOMO level, reduces band gap | Red-shifted absorption in OPVs |

| Electron-Withdrawing Groups | Lowers LUMO level, enhances electron transport | n-type semiconductors in OFETs |

Advanced Computational Modeling for Rational Design of Derivatives

To accelerate the discovery of new materials and reduce reliance on trial-and-error synthesis, advanced computational modeling is becoming an indispensable tool. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are being employed to predict the electronic, photophysical, and optical properties of this compound derivatives before they are synthesized. researchgate.net

These computational methods can accurately forecast key parameters such as HOMO-LUMO energy gaps, ionization potentials, electron affinities, and absorption/emission spectra. researchgate.net For example, studies have shown how doping a similar molecule, 5,5′-dibromo-2,2′-bithiophene, with boron can significantly alter its electronic structure, leading to a smaller band gap and enhanced optoelectronic properties. researchgate.netresearchgate.net

Future work in this area will focus on developing more sophisticated models that can predict not only the properties of individual molecules but also their behavior in the solid state. This includes modeling intermolecular interactions, crystal packing, and charge transport in thin films. By simulating these complex phenomena, researchers can rationally design novel derivatives of this compound with optimized performance for specific device applications, guiding synthetic efforts toward the most promising candidates. mdpi.com

Integration into Hybrid Organic-Inorganic Materials

The integration of conjugated organic molecules like this compound derivatives with inorganic materials is a rapidly emerging field. These hybrid organic-inorganic materials can exhibit synergistic properties that surpass those of their individual components. nih.govmdpi.com The organic component provides properties like tunable optoelectronics and solution processability, while the inorganic part can offer high charge carrier mobility, stability, and unique catalytic or magnetic properties.

One promising area is the use of bithiophene-based polymers in hybrid solar cells, including perovskite solar cells and nanocomposite photodetectors. For example, a polymer known as F8T2, which can be synthesized from a bithiophene precursor, has been used in nanocomposite thin films with zinc oxide (ZnO) nanoparticles to create highly sensitive ultraviolet photodetectors. ossila.com

Future research will likely explore the covalent and non-covalent assembly of this compound derivatives with a wider range of inorganic nanostructures, such as quantum dots, metal oxides, and 2D materials. nih.gov The goal is to create novel functional materials for applications in light-emitting devices, sensors, and energy storage, where the interface between the organic and inorganic components plays a crucial role in device performance. nih.govmdpi.com

Table 2: Examples of Hybrid Organic-Inorganic Systems

| Organic Component (Derivative of) | Inorganic Component | Resulting Hybrid System | Potential Application |

|---|---|---|---|

| 5,5'-Dibromo-2,2'-bithiophene (B15582) | Zinc Oxide (ZnO) Nanoparticles | Polymer-nanoparticle composite film | Ultraviolet Photodetectors ossila.com |

| Thiophene-based Polymers | Perovskite (e.g., CH3NH3PbI3) | Hybrid Perovskite Solar Cell | Photovoltaics |

Development of New Catalytic Applications

While this compound is extensively used as a building block in materials synthesis, often involving palladium-catalyzed cross-coupling reactions, its potential in catalytic applications is a relatively unexplored frontier. nih.gov The sulfur atoms in the thiophene (B33073) rings and the potential to introduce other heteroatoms or metal-coordinating ligands through substitution suggest that its derivatives could be designed as novel catalysts or ligands for catalysis.

Future research could focus on synthesizing bithiophene-based ligands for transition metal catalysts. The electronic properties of the bithiophene backbone could influence the activity and selectivity of the metal center. Furthermore, the development of conjugated microporous polymers (CMPs) or metal-organic frameworks (MOFs) incorporating the this compound unit could lead to heterogeneous catalysts with high surface areas and reusable capabilities.

Another avenue involves exploring the inherent electrochemical activity of conjugated polymers derived from this compound. These materials could potentially serve as electrocatalysts for reactions relevant to energy conversion and storage, such as water splitting or CO2 reduction.

Scalability of Synthetic Methods for Industrial Relevance

For any promising new material to make a real-world impact, its synthesis must be scalable, cost-effective, and environmentally sustainable. While numerous synthetic routes to this compound derivatives have been reported in academic literature, many of these methods may not be suitable for large-scale industrial production. mdpi.com

Future research must address the challenge of developing scalable synthetic protocols. This includes optimizing reaction conditions to improve yields, reduce reaction times, and minimize the use of expensive or hazardous reagents, particularly palladium catalysts. nih.gov Exploring alternative coupling chemistries that are more "green" and efficient will be crucial.

Furthermore, developing purification methods that are amenable to large-scale production is a critical step. Techniques like temperature-gradient sublimation or continuous flow processing could replace traditional, batch-based column chromatography. The ultimate goal is to establish a clear and viable pathway from laboratory-scale synthesis to industrial manufacturing, enabling the commercialization of advanced materials derived from this compound for widespread technological applications.

Q & A

Q. Key Considerations :

- Optimize bromination stoichiometry and reaction temperature to minimize side products.

- Use anhydrous conditions for cross-coupling to prevent catalyst deactivation.

How does the electrochemical behavior of this compound differ from mono-brominated thiophenes?

Advanced Research Focus

Cyclic voltammetry (CV) reveals that 5,5'-dibromo-2,2'-bithiophene exhibits a merged twin-peak reduction system at less negative potentials compared to 2,5-dibromothiophene (~0.3 V shift). This is attributed to enhanced radical anion stabilization via conjugation across the α,α’-bithiophene backbone . The splitting magnitude in reduction peaks correlates with electronic interactions between bromine substituents and the thiophene scaffold.

Q. Methodological Insight :

- Compare CV data across analogs (e.g., 2,5-dibromothiophene vs. 5,5'-dibromo-2,2'-bithiophene).

- Analyze peak splitting using literature models for redox-active conjugated systems .

What characterization techniques are critical for structural validation of this compound?

Basic Research Focus

Essential techniques include:

- Elemental Analysis (EA) : Confirm stoichiometry (C, H, Br, S).

- NMR Spectroscopy : Identify substitution patterns (e.g., singlet for symmetric 5,5'-dibromo substitution).

- Mass Spectrometry (MS) : Verify molecular weight (e.g., C₈H₄Br₂S₂, MW 324.06) .

- X-ray Crystallography : Resolve crystal packing and Br⋯Br non-covalent interactions in solid-state structures .

Q. Advanced Tip :

- Use differential scanning calorimetry (DSC) to confirm melting points (143–146°C) and assess purity .

How do structural modifications (e.g., alkyl chains) impact the optoelectronic properties of this compound derivatives?

Advanced Research Focus

Introducing alkyl chains (e.g., didodecyl groups) enhances solubility and processability while modifying electronic properties. For instance, 5,5'-dibromo-4,4'-didodecyl-2,2'-bithiophene (DDB) doped into semiconducting polymers reduces bandgaps, enabling near-infrared (NIR-II) fluorescence for bioimaging applications . Alkyl chains also influence charge delocalization in conjugated systems, as seen in CV studies of α,α’-bithiophene derivatives .

Q. Experimental Design :

- Synthesize derivatives with varying alkyl chain lengths.

- Compare UV-Vis absorption spectra and electrochemical bandgaps.

How can researchers resolve contradictory data in electrochemical studies of α,α’-bithiophene derivatives?

Advanced Research Focus

Contradictions in reduction potentials or splitting patterns may arise from differences in conjugation length, substituent effects, or solvent interactions. For example, the smaller splitting in 5,5'-dibromo-2,2'-bithiophene compared to 2,5-dibromothiophene reflects weaker electronic coupling between bromine atoms .

Q. Resolution Strategy :

- Standardize experimental conditions (e.g., solvent, scan rate).

- Use density functional theory (DFT) to model electronic interactions and validate experimental trends.

What safety protocols are essential when handling this compound?

Q. Basic Research Focus

Q. Emergency Measures :

- For eye exposure: Rinse with water for 15 minutes and seek medical attention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.